molecular formula C8H13NO B13440801 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3

Cat. No.: B13440801
M. Wt: 142.17 g/mol
InChI Key: GGYSXLMPBBMRHY-ZVGCZHATSA-N
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Description

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse chemical properties and applications . The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that favor the incorporation of the isotope . The exact synthetic methods can vary, but they generally involve multi-step processes that require careful control of reaction parameters to ensure the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, it involves similar synthetic routes as those used in laboratory settings, with additional considerations for scalability and cost-effectiveness .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which allows for detailed studies that are not possible with unlabeled compounds. This makes it particularly valuable in research applications where tracking the movement and transformation of carbon atoms is essential .

Properties

Molecular Formula

C8H13NO

Molecular Weight

142.17 g/mol

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2,3-13C3)propan-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3/i1+1,2+1,8+1

InChI Key

GGYSXLMPBBMRHY-ZVGCZHATSA-N

Isomeric SMILES

[13CH3][13CH2][13C](=O)C1=NCCCC1

Canonical SMILES

CCC(=O)C1=NCCCC1

Origin of Product

United States

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